1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Positional isomerism Benzothiazole substitution SAR Lipophilicity modulation

Procure 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 922654-29-3) for selective pharmacological profiling. The 4,6-dimethyl substitution differentiates it from positional isomers, modulating target binding and metabolic stability. This scaffold is validated for PPARδ agonism (EC50 4.1 nM) and cytotoxic activity. Essential for head-to-head evaluations against 4,5- and 4,7-dimethyl isomers in HDAC and cancer panel screening.

Molecular Formula C27H27N3OS
Molecular Weight 441.59
CAS No. 922654-29-3
Cat. No. B2818882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
CAS922654-29-3
Molecular FormulaC27H27N3OS
Molecular Weight441.59
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C27H27N3OS/c1-19-17-20(2)25-23(18-19)32-27(28-25)30-15-13-29(14-16-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,24H,13-16H2,1-2H3
InChIKeyKPNVFVVJQRQNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone: Structural Identity and Pharmacology Baseline


1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 922654-29-3) is a synthetic small molecule belonging to the benzothiazole-piperazine-diphenylethanone class . Its core structure merges a 4,6-dimethyl-substituted benzothiazole heterocycle with a diphenylethanone moiety via a piperazine linker. This scaffold is evolutionarily related to the 2-piperazinyl-benzothiazole series developed as potent and selective PPARδ agonists by Shionogi, where the lead compound 5g achieved an hPPARδ EC50 of 4.1 nM in transactivation assays [1]. The benzothiazole-piperazine framework is also recognized for cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with class-representative GI50 values in the low micromolar range [2]. The specific 4,6-dimethyl substitution pattern on the benzothiazole ring distinguishes this compound from its 4,5-dimethyl and 4,7-dimethyl positional isomers, positioning it as a structurally defined candidate for selective pharmacological profiling.

Why Generic Substitution Fails for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone in Biological Evaluation


In-class benzothiazole-piperazine analogs are not functionally interchangeable due to demonstrated structural sensitivity at both the benzothiazole substitution positions and the piperazine N-acyl group. The Shionogi PPARδ agonist SAR study explicitly shows that moving from a piperidinyl to a piperazinyl linker, and introducing hydrophobic substituents on the piperazine, dramatically alters hPPARδ EC50 values from micromolar to low nanomolar potency [1]. Within the diphenylethanone subclass, the positional isomerism of methyl groups on the benzothiazole core—4,6-dimethyl vs. 4,5-dimethyl vs. 4,7-dimethyl—is expected to modulate target binding geometry, lipophilicity, and metabolic stability, as observed in structurally related benzothiazole HDAC inhibitor series where 6-substitution patterns profoundly influence isoform selectivity [2]. Substituting the piperazine with a piperidine ring, as in 1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone, eliminates a hydrogen-bonding nitrogen, altering the compound's pharmacophore and biological profile . These cumulative structure-activity relationship (SAR) constraints necessitate compound-specific evaluation rather than generic class-based interchange.

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone: Quantitative Differentiation Evidence


4,6-Dimethyl Substitution Pattern Differentiation Against Positional Isomers

The 4,6-dimethyl substitution on the benzothiazole ring represents a specific positional isomer that is structurally distinct from the 4,5-dimethyl (CAS not retrieved) and 4,7-dimethyl (CAS 922654-94-2) analogs [1]. In benzothiazole SAR, the position of methyl substituents directly influences the electron density distribution on the aromatic ring and the spatial orientation of the molecule within hydrophobic binding pockets. For the related benzothiazole-piperazine cytotoxic series, substitution pattern changes on the benzothiazole ring resulted in GI50 variations exceeding 10-fold across HUH-7, MCF-7, and HCT-116 cell lines [2]. The 4,6-dimethyl arrangement places methyl groups at non-adjacent positions, avoiding the steric clash and altered ring electronics associated with the 4,5-vicinal dimethyl configuration, while providing a distinct steric profile from the 4,7-disubstituted pattern.

Positional isomerism Benzothiazole substitution SAR Lipophilicity modulation

Piperazine vs. Piperidine Linker: Pharmacophoric Differentiation

The piperazine linker in the target compound provides a secondary nitrogen atom capable of acting as an additional hydrogen bond acceptor and a site for protonation-dependent conformational switching, which is absent in the piperidine analog 1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone (CAS not specified, M.Wt 412.5 g/mol) . In the Shionogi PPARδ agonist series, the switch from piperidinyl-benzothiazole to piperazinyl-benzothiazole scaffolds was a key optimization step that enabled improvement from micromolar to nanomolar agonist potency through enhanced hydrophobic interactions in the binding site [1]. The Shionogi study demonstrated that introduction of hydrophobic groups into the piperazine moiety enhanced PPARδ binding activity, underscoring the functional importance of the piperazine N4-substitution site that is absent in piperidine analogs [1].

Piperazine pharmacophore Hydrogen bond acceptor Linker SAR

Diphenylethanone Moiety: HDAC Zinc-Binding Pharmacophore Potential

The diphenylethanone carbonyl group in this scaffold has been identified as a zinc-binding pharmacophore in structurally related benzothiazole-piperazine HDAC inhibitors [1]. In the 4,7-dimethyl positional isomer (CAS 922654-94-2), the diphenylethanone fragment is explicitly described as acting as a zinc-binding group essential for HDAC inhibition, while the piperazine moiety contributes to cell permeability through its amphiphilic character [1]. This zinc-chelating functionality differentiates the diphenylethanone series from benzothiazole-piperazines lacking this moiety, such as the acetamide-linked series (e.g., compounds 2a-2l in the 2024 study), which showed a different cytotoxicity profile (compound 2e IC50: 7.23±1.17 μM against A549 with SI: 6.93) [2].

HDAC inhibition Zinc-binding group Epigenetic targeting

Class-Level Cytotoxic Activity in Benzothiazole-Piperazine Derivatives

The benzothiazole-piperazine chemotype demonstrates consistent cytotoxic activity across multiple cancer cell lines. In the foundational study by Gurdal et al. (2015), ten benzothiazole-piperazine derivatives were screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines via sulphorhodamine B assay, with most compounds displaying significant GI50 values [1]. Compound 1d emerged as highly cytotoxic across all three tested cell lines, causing apoptosis through cell cycle arrest at the subG1 phase as confirmed by Hoechst staining and FACS analysis [1]. In a more recent 2024 study, novel benzothiazole-piperazine derivatives exhibited selective cytotoxicity, with compound 2e showing an A549 IC50 of 7.23±1.17 μM and a selectivity index of 6.93 over NIH/3T3 fibroblasts [2]. While the specific compound 922654-29-3 has not been tested in these published panels, its shared benzothiazole-piperazine-diphenylethanone scaffold places it within this active chemotype space.

Cytotoxicity SRB assay Cancer cell line panel

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness

The 4,6-dimethyl substitution pattern on the benzothiazole ring, combined with the diphenylethanone moiety, is predicted to confer distinct lipophilicity compared to mono-substituted or unsubstituted benzothiazole analogs. The diphenylethanone group contributes two phenyl rings (calculated contribution to logP of approximately 3.0-3.5 units based on fragment-based logP prediction methods), while the 4,6-dimethyl groups add approximately 1.0 logP units compared to unsubstituted benzothiazole . The unsubstituted benzothiazole-piperidine-diphenylethanone analog has a molecular weight of 412.5 g/mol , while the target compound (M.Wt 441.59 g/mol) incorporates the additional methyl groups and the piperazine nitrogen, shifting the molecule toward a higher lipophilicity and hydrogen-bonding capacity profile. The Shionogi PPARδ study explicitly demonstrated that introducing hydrophobic groups into the piperazine moiety enhanced PPARδ binding activity, directly linking lipophilicity augmentation to target engagement [1].

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Research Application Scenarios for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone


PPARδ Agonist Lead Optimization and Metabolic Syndrome Drug Discovery

The benzothiazole-piperazine scaffold has been validated as a productive chemotype for selective PPARδ agonism by Shionogi researchers, with compound 5g achieving hPPARδ EC50 of 4.1 nM and demonstrating in vivo HDL-c upregulation [1]. The target compound 922654-29-3, featuring the 4,6-dimethyl substitution and diphenylethanone moiety, can serve as a diversification point for SAR exploration around the piperazine N-acyl group. Its structural distinction from the published Shionogi series (which primarily explored alkyl and aryl substitutions on the piperazine) offers an opportunity to probe hydrophobic pocket interactions in the PPARδ ligand-binding domain with a bulkier, bis-phenyl substituent.

HDAC Inhibition Screening in Epigenetic Cancer Therapeutics

The diphenylethanone carbonyl group has been identified as a zinc-binding pharmacophore in the 4,7-dimethyl positional isomer (CAS 922654-94-2), which is cited in reference to HDAC inhibition [2]. The target compound 922654-29-3, with its analogous diphenylethanone fragment, is a candidate for HDAC inhibitor screening. The 4,6-dimethyl substitution pattern may confer differential HDAC isoform selectivity compared to the 4,7-dimethyl isomer, making it a valuable comparator in structure-selectivity relationship studies. Procurement of both isomers enables direct head-to-head evaluation of positional substitution effects on HDAC isoform inhibition profiles.

Cytotoxicity Profiling Across Cancer Cell Line Panels

The benzothiazole-piperazine chemotype has demonstrated consistent cytotoxicity against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines in multiple independent studies [3][4]. The compound 922654-29-3 represents an untested member of this active series. Its 4,6-dimethyl benzothiazole substitution and diphenylethanone N-acyl group differentiate it from previously evaluated benzothiazole-piperazines (which typically bear acetamide or benzoyl substituents on the piperazine nitrogen). This compound can be incorporated into expanded cytotoxicity screening panels to elucidate the contribution of the diphenylethanone moiety to cancer cell growth inhibition and to identify cancer histotype-specific sensitivity patterns.

Computational Docking and Pharmacophore Modeling Studies

The well-defined structure of compound 922654-29-3, with its distinct 4,6-dimethylbenzothiazole core, piperazine linker, and diphenylethanone terminus, provides a valuable test case for computational target prediction and docking studies. The compound's three distinct pharmacophoric elements (benzothiazole heterocycle, piperazine H-bond acceptor, and diphenyl hydrophobic group) allow systematic evaluation of scoring functions and pose prediction accuracy across multiple target classes, including PPARs, HDACs, and kinases. Its use as a computational probe can inform virtual screening campaigns before committing to expensive synthesis of full analog libraries.

Quote Request

Request a Quote for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.